Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate

Description

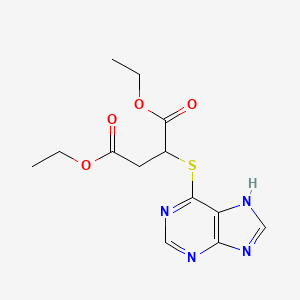

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a synthetic organic compound characterized by a butanedioate (succinate) backbone esterified with ethyl groups at both termini. The molecule features a sulfanyl (-S-) linkage at the C2 position of the succinate moiety, connecting it to a purine heterocycle (7H-purin-6-yl). The purine component introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets, while the ester groups influence solubility and metabolic stability.

Properties

CAS No. |

91141-73-0 |

|---|---|

Molecular Formula |

C13H16N4O4S |

Molecular Weight |

324.36 g/mol |

IUPAC Name |

diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate |

InChI |

InChI=1S/C13H16N4O4S/c1-3-20-9(18)5-8(13(19)21-4-2)22-12-10-11(15-6-14-10)16-7-17-12/h6-8H,3-5H2,1-2H3,(H,14,15,16,17) |

InChI Key |

RPDXWFKAPCHMHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate typically involves the reaction of a purine derivative with a butanedioate ester. One common method involves the nucleophilic substitution reaction where the purine derivative is reacted with diethyl butanedioate in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols under suitable conditions.

Substitution: The purine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying purine metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to various biological effects. The sulfanyl linkage and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs, including simpler esters, purine derivatives, and sulfur-containing molecules. Below is a detailed analysis supported by research findings and theoretical data:

Diethyl Butanedioate (Diethyl Succinate)

Diethyl butanedioate, the parent ester without the purine-sulfanyl substituent, is a common flavoring agent and solvent. Key comparisons include:

- Volatility and Stability: Diethyl succinate is highly volatile, contributing to its use in fragrances and wines. In contrast, the bulky purine-sulfanyl group in Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate likely reduces volatility, making it less suitable for aromatic applications but more stable in non-volatile formulations .

- Biological Activity : Unlike the parent ester, the purine moiety in the target compound may confer nucleotide-mimetic properties, enabling interactions with enzymes like kinases or purinergic receptors.

Purine-Thio Derivatives

Compounds such as 6-mercaptopurine (6-MP) share the purine-thio motif but lack the esterified succinate backbone:

- However, esterase-mediated hydrolysis in vivo could reduce its metabolic stability.

- Therapeutic Potential: While 6-MP is a well-known antimetabolite used in cancer therapy, the target compound’s succinate linker might alter its mechanism of action, possibly targeting different enzymatic pathways.

Sulfur-Containing Pharmaceuticals (e.g., Ranitidine Derivatives)

Ranitidine-related compounds, such as those with thioether linkages (e.g., Ranitidine related compound B), highlight the role of sulfur in drug design :

- Sulfur Reactivity : The sulfanyl group in the target compound may exhibit similar oxidative instability to ranitidine derivatives, necessitating formulation under controlled pH conditions (e.g., phosphate buffer at pH 7.1 for stability assays) .

Comparative Data Table

Research Findings and Implications

- Agricultural Context : Diethyl butanedioate concentrations in wines vary with defoliation treatments and vintage conditions, suggesting environmental factors influence ester stability . This implies that the target compound’s stability in biological or industrial settings may similarly depend on external factors like pH or enzymatic activity.

- Pharmaceutical Design : The compound’s hybrid structure bridges nucleotide analogs and ester prodrugs, offering a template for tunable drug delivery systems. However, its sulfur linkage necessitates careful formulation to prevent oxidative degradation, as seen in ranitidine derivatives .

Biological Activity

Diethyl 2-(7H-purin-6-ylsulfanyl)butanedioate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities related to purine derivatives. This article explores its biological activity, focusing on mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a purine moiety linked to a butanedioate structure through a sulfanyl group. This unique configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. It has been noted for its potential as an inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways involving cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these second messengers, thereby enhancing signaling pathways that might be beneficial in treating inflammatory conditions and other diseases.

Antiinflammatory Effects

Research indicates that derivatives of purine compounds, including this compound, exhibit anti-inflammatory properties. A study demonstrated that certain purine derivatives significantly reduced the production of pro-inflammatory cytokines in vitro and in vivo, suggesting their potential utility in managing inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

- Inhibition Studies : A study evaluated the inhibitory effects of this compound on PDE4 and PDE7 isoenzymes. The results indicated significant inhibition with IC50 values comparable to established inhibitors like rolipram .

- In Vivo Efficacy : In animal models, treatment with this compound resulted in a marked decrease in inflammatory markers following lipopolysaccharide (LPS) administration, highlighting its potential as an anti-inflammatory agent .

- Cytotoxicity Assays : Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibited selective toxicity towards malignant cells while sparing normal cells, which is a desirable property for anticancer drugs .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.